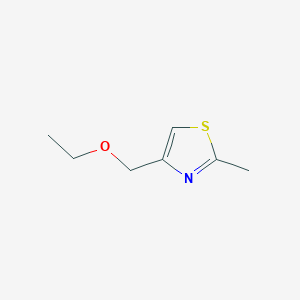

4-(Ethoxymethyl)-2-methylthiazole

Description

Properties

Molecular Formula |

C7H11NOS |

|---|---|

Molecular Weight |

157.24 g/mol |

IUPAC Name |

4-(ethoxymethyl)-2-methyl-1,3-thiazole |

InChI |

InChI=1S/C7H11NOS/c1-3-9-4-7-5-10-6(2)8-7/h5H,3-4H2,1-2H3 |

InChI Key |

VUUWEBLXHMBVOX-UHFFFAOYSA-N |

Canonical SMILES |

CCOCC1=CSC(=N1)C |

Origin of Product |

United States |

Computational Chemistry and Theoretical Modeling of 4 Ethoxymethyl 2 Methylthiazole and Analogues

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of thiazole (B1198619) derivatives at the molecular level. These methods elucidate the distribution of electrons and energy levels within the molecule, which are key determinants of its reactivity and spectroscopic characteristics.

Density Functional Theory (DFT) has become a important tool for studying the structural and electronic properties of thiazole-containing compounds. nih.govacs.org This computational method allows for the analysis of molecular geometries, electronic structures, and the prediction of various chemical properties. researchgate.net DFT calculations have been successfully used to investigate the effects of different substituents on the thiazole ring, providing insights into how these modifications alter the molecule's reactivity and potential applications. researchgate.net

For instance, studies on thiazole derivatives have employed DFT to calculate parameters such as bond lengths, bond angles, and charge densities. researchgate.net These calculations often show good agreement with experimental data, validating the use of DFT for predicting the structures of new thiazole compounds. researchgate.net The theory is also applied to understand the electronic properties through the analysis of frontier molecular orbitals, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally suggests higher reactivity. researchgate.net

Furthermore, DFT has been instrumental in exploring the impact of substitutions on the thiazole core. For example, the introduction of methyl or mercapto groups can lead to predictable changes in the electronic properties of the thiazole system. researchgate.net Theoretical studies have shown that methyl substituents, which have an electron-donating effect, can influence the HOMO-LUMO gap and thus the reactivity of the molecule. researchgate.net DFT has also been used to study the adsorption of thiazole on various surfaces, such as nanotubes, revealing how interactions at the molecular level can significantly alter electronic and optical properties. goums.ac.ir In these studies, different functionals like PBE and M06-2X are often used to accurately model the adsorption energies and changes in the electronic band gap. goums.ac.ir

Time-Dependent DFT (TD-DFT) extends these capabilities to the study of excited states, allowing for the prediction of absorption spectra and the investigation of photochemical processes like excited-state intramolecular proton transfer (ESIPT). dntb.gov.uamdpi.com Such studies have provided valuable data on how the heterocyclic nature of thiazoles influences these photophysical phenomena. dntb.gov.uamdpi.com

Table 1: Selected DFT-Calculated Properties of Thiazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Thiazole | -6.83 | -0.98 | 5.85 |

| 2-Methylthiazole | -6.65 | -0.87 | 5.78 |

| 4-Methylthiazole | -6.69 | -0.91 | 5.78 |

| 2,4-Dimethylthiazole | -6.52 | -0.81 | 5.71 |

| 2,4,5-Trimethylthiazole | -6.37 | -0.76 | 5.61 |

This table is generated based on data reported in theoretical studies of substituted thiazoles and is intended for illustrative purposes.

The electronic states and molecular orbitals of substituted thiazoles are critical to understanding their chemical behavior and spectroscopic properties. The thiazole ring, with its constituent sulfur and nitrogen atoms, possesses a unique electronic structure where π electrons are delocalized, conferring aromatic character. researchgate.net This aromaticity allows for a variety of chemical reactions and interactions. researchgate.net

The investigation of the electronic states often involves both experimental techniques, such as VUV absorption spectroscopy, and theoretical methods like ab initio multi-reference configuration interaction (CI). researchgate.net These studies have identified various valence and Rydberg states in the thiazole molecule. researchgate.net The lowest absorption bands are typically dominated by intense π→π* transitions, with weaker contributions from n→π* and π→σ* transitions. researchgate.net

The order and energy of the molecular orbitals, particularly the frontier orbitals (HOMO and LUMO), are of significant interest. The HOMO is often a π-orbital, indicating that the most loosely held electrons are part of the aromatic system. The LUMO is typically a π*-antibonding orbital. The energy gap between these orbitals is a key factor in determining the molecule's electronic transitions and reactivity. researchgate.net

Substituents on the thiazole ring can significantly alter the energies of these orbitals. Electron-donating groups, such as methyl or ethoxy groups, tend to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, electron-withdrawing groups would lower the HOMO energy. These effects can be systematically studied using computational methods to predict how different substituents will tune the electronic properties of the thiazole derivative for specific applications. researchgate.net For example, a study on methyl-substituted thiazoles showed that increasing the number of methyl groups progressively decreases the HOMO-LUMO energy gap, thereby increasing the predicted reactivity. researchgate.net

The analysis of molecular orbitals also helps in identifying the most probable sites for electrophilic and nucleophilic attack. researchgate.net For instance, calculations of charge densities can pinpoint which atoms in the thiazole ring are more electron-rich or electron-poor. researchgate.net In many thiazole systems, the C5 position is often predicted to be the most preferential site for electrophilic attack, while the C2 and C4 positions are more susceptible to nucleophilic attack. researchgate.net

Molecular Docking and Binding Interaction Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to understand how a small molecule (ligand), such as a thiazole derivative, might interact with a biological target, typically a protein or enzyme.

Computational ligand-target interaction profiling for thiazole derivatives has become an essential tool in modern drug discovery and development. nih.gov Thiazole and its derivatives are recognized as privileged structures in medicinal chemistry due to their wide range of biological activities. researchgate.netrsc.org Molecular docking simulations are frequently employed to predict and analyze the binding modes of these compounds with various biological targets. nih.goveven3.com.br

These in silico studies help to elucidate the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that contribute to the binding affinity of a thiazole derivative to its target protein. nih.govnih.gov For example, docking studies have been used to investigate the interactions of thiazole-based compounds with enzymes like tubulin, carbonic anhydrase, DNA gyrase, and various protein kinases. rsc.orgnih.goveven3.com.brnih.gov

The results of these simulations can provide valuable insights into the structure-activity relationships (SAR) of a series of compounds. By comparing the docking scores and binding modes of different derivatives, researchers can identify key structural features that are crucial for potent and selective binding. nih.gov For instance, the presence of specific substituent groups on the thiazole ring can lead to the formation of additional hydrogen bonds or hydrophobic interactions with the amino acid residues in the active site of the target protein, thereby enhancing the binding affinity. nih.gov

The structural versatility of the thiazole nucleus allows for extensive chemical modifications to optimize these interactions. nih.gov Researchers can rationally design new derivatives with improved binding properties based on the information obtained from docking studies. This iterative process of computational design, synthesis, and biological evaluation can significantly accelerate the discovery of new therapeutic agents. nih.gov

Table 2: Example of Molecular Docking Results for a Thiazole Derivative

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

| Tubulin | -14.50 | AsnA101, LeuB248, ThrA179 |

| Carbonic Anhydrase | -8.5 (S score) | His94, His96, His119 |

| DNA Gyrase | 58.19 (Fitscore) | Arg456, Glu475 |

This table is a compilation of representative data from various molecular docking studies on thiazole derivatives and is for illustrative purposes. The specific values and residues will vary depending on the exact ligand and protein structures used in the simulation.

In silico methods are widely used to predict the molecular behavior and reactivity of thiazole derivatives, providing insights that guide experimental work. researchgate.net These computational approaches, particularly those based on DFT, allow for the calculation of various molecular properties and reactivity descriptors. researchgate.net

One of the primary tools for predicting reactivity is the analysis of frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a reliable indicator of a molecule's chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net The energies of the HOMO and LUMO also relate to the ionization potential and electron affinity, respectively. By calculating these values for a series of thiazole derivatives, researchers can rank them in terms of their expected reactivity. researchgate.net

Molecular electrostatic potential (MESP) maps are another valuable tool. These maps visualize the charge distribution on the surface of a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. researchgate.net This information is crucial for predicting how a molecule will interact with other species. For example, regions of negative potential are likely sites for electrophilic attack, while positive regions are susceptible to nucleophilic attack. researchgate.net

Global reactivity descriptors, such as chemical hardness, softness, and electrophilicity index, can also be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of a molecule's stability and reactivity. For instance, a molecule with high chemical hardness is generally less reactive than one with low hardness. researchgate.net

Furthermore, in silico methods can be used to study reaction mechanisms. By calculating the potential energy surface for a proposed reaction, researchers can identify transition states and intermediates, and determine the activation energy. This information is invaluable for understanding the feasibility and kinetics of a chemical transformation involving a thiazole derivative. nih.gov The study of thiosemicarbazides and 1,3,4-thiadiazoles, for example, has utilized molecular docking to propose a dual mechanism of antibacterial activity through the inhibition of topoisomerase IV and DNA gyrase. mdpi.com

Conformational Analysis and Dynamic Studies of 4-(Ethoxymethyl)-2-methylthiazole

The conformational flexibility of a molecule plays a crucial role in its biological activity, as it determines the three-dimensional shapes the molecule can adopt and, consequently, how it can interact with a biological target. For 4-(ethoxymethyl)-2-methylthiazole, the presence of the flexible ethoxymethyl side chain at the C4 position introduces several rotatable bonds, leading to a variety of possible conformations.

Conformational analysis aims to identify the most stable conformations (i.e., those with the lowest energy) and to understand the energy barriers between them. This can be achieved through computational methods such as molecular mechanics or quantum chemical calculations. By systematically rotating the bonds in the ethoxymethyl group and calculating the energy of the resulting structures, a potential energy surface can be generated. The minima on this surface correspond to the stable conformers.

The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution. It is often the case that the biologically active conformation is not the lowest energy conformation in solution, but rather a higher energy one that is pre-organized for binding to the target.

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of 4-(ethoxymethyl)-2-methylthiazole. In an MD simulation, the motion of the atoms in the molecule is simulated over time by solving Newton's equations of motion. This allows for the exploration of the conformational space available to the molecule and the study of its flexibility and dynamic properties in a simulated environment, such as in a solvent or bound to a protein.

Structure Activity Relationship Sar and Mechanistic Studies of Thiazole Scaffolds Relevant to 4 Ethoxymethyl 2 Methylthiazole

Exploration of Substituent Effects on Bioactivity of Thiazole (B1198619) Derivatives

The type, size, and position of chemical groups attached to the thiazole ring play a pivotal role in determining the biological activity of the resulting molecule. biointerfaceresearch.com Both electronic and steric factors of these substituents influence how the compound interacts with its biological target.

While direct studies on 4-(ethoxymethyl)-2-methylthiazole are not extensively detailed in the reviewed literature, the influence of methyl and larger alkoxy-like groups on the bioactivity of thiazole derivatives provides significant insights.

The methyl group , as seen at the 2-position of the target compound, is a common feature in many active thiazole derivatives. Its presence can influence activity in several ways. For instance, in a series of thiazolidinone inhibitors of acetylcholinesterase, the specific placement of methyl groups was found to be critical. diva-portal.org In another study on anticancer agents, the presence of a methyl group at position 4 of a phenyl ring attached to a thiazole was shown to increase cytotoxic activity, highlighting the positive contribution of this group. nih.gov The methyl group in meloxicam (B1676189), compared to the less safe sudoxicam (B611048), is thought to suppress the bioactivation of the thiazole ring within the cytochrome P450 pocket, demonstrating a protective effect. researchgate.net

The ethoxymethyl group at the 4-position is less commonly documented in the context of SAR studies of simple thiazoles. However, the influence of substituents at this position is known to be significant. The introduction of groups larger than a methyl group at position 4 of the thiazole ring has been shown to be tolerated and can lead to improved activity, particularly if the group is lipophilic. nih.gov In the context of anticancer 4-substituted methoxylbenzoyl-aryl-thiazoles (SMART), modifications to the linker and rings attached to the thiazole core dramatically improved antiproliferative activity. nih.gov The ethoxymethyl group, with its ether linkage, introduces flexibility and potential for hydrogen bonding, which could influence binding affinity and selectivity for a specific receptor or enzyme. For example, in designing inhibitors for the enzyme Pin1, a peptidyl prolyl cis-trans isomerase, thiazole derivatives with an oxalic acid group at the 4-position were found to be potent inhibitors. nih.gov This indicates that the nature of the substituent at C4 is critical for potent bioactivity.

The interplay between the electron-donating methyl group at C2 and the flexible, polar ethoxymethyl group at C4 would likely create a unique electronic and steric profile for 4-(ethoxymethyl)-2-methylthiazole, influencing its interaction with biological macromolecules.

The biological activity of thiazole derivatives is highly sensitive to the position of the substituents on the heterocyclic ring. Most clinically approved drugs containing a thiazole moiety are 2,4-disubstituted derivatives. nih.gov

Studies on various thiazole analogues have consistently demonstrated this positional importance:

Position 2: The substituent at the 2-position often plays a crucial role in the molecule's primary interactions with its target. For example, in a series of cannabinoid CB2 receptor agonists, the presence of a 3-pyridyl moiety at the 2-position of the thiazole ring enhanced activity by forming an additional hydrogen bond. nih.gov In another study, a methylamino group at this position was found to be preferable to an amino group for trypanocidal activity. nih.gov

Position 4: The C4 position is also critical for modulating activity. In a series of Pin1 inhibitors, thiazole derivatives with an oxalic acid group at the 4-position showed potent inhibition. nih.gov The substitution pattern on a phenyl ring attached to the C4 position of a thiazole was also found to be a key determinant of activity against various enzymes. nih.gov

Position 5: The C5 position can also be a site for modification to tune activity. For instance, the difference between the hepatotoxic sudoxicam and the safer meloxicam is a methyl group at the C5 position of the thiazole ring in meloxicam. researchgate.net

The following table summarizes the impact of substituent position on the activity of some thiazole derivatives.

| Compound Series | Position of Substitution | Observed Effect on Bioactivity | Reference |

| Cannabinoid CB2 Agonists | 2-position | A 3-pyridyl moiety improved activity by 5–10-fold compared to other analogues. | nih.gov |

| Trypanocidal agents | 2-position | A methylamino group was more favorable than an amino group. | nih.gov |

| Pin1 Inhibitors | 4-position | An oxalic acid group led to potent inhibition with IC50 values in the low micromolar range. | nih.gov |

| Anti-mycobacterial agents | 2-, 4-, and 5-positions | A wide range of substitutions were evaluated, with specific compounds showing high activity. | researchgate.net |

Cellular and Molecular Mechanisms of Action of Thiazole Analogues (In Vitro Investigations)

In vitro studies are fundamental to elucidating the cellular and molecular mechanisms by which thiazole derivatives exert their biological effects. These investigations help to identify specific cellular targets and pathways modulated by these compounds.

A variety of in vitro assays are employed to assess the interaction of thiazole derivatives with their cellular targets and the subsequent modulation of biological pathways. These assays are crucial for confirming that a compound reaches and binds to its intended target within a cellular environment. youtube.com

Commonly used assays include:

Enzyme Inhibition Assays: These assays measure the ability of a compound to inhibit the activity of a specific enzyme. For example, a protease-coupled enzyme assay was used to measure the inhibitory activity of thiazole derivatives against human Pin1. nih.gov Similarly, in vitro COX-1 and COX-2 inhibition assays have been used to evaluate thiazole carboxamide derivatives. acs.orgmetu.edu.tr

Receptor Binding and Functional Assays: These are used to determine the affinity and functional effect of a compound on a specific receptor. For cannabinoid receptor agonists, binding affinity (Ki) and functional activity (EC50) were determined using cellular assays. researchgate.net

Cell Viability and Proliferation Assays: Assays such as the MTT assay are used to evaluate the cytotoxic or antiproliferative effects of compounds on cancer cell lines. nih.govmdpi.com

Kinase Activity Assays: For compounds targeting protein kinases, assays are performed to measure the inhibition of kinase activity. For example, the inhibitory activity of thiazole derivatives against VEGFR-2 has been investigated. mdpi.commdpi.com

Cellular Thermal Shift Assays (CETSA): These assays can be used to verify target engagement by observing the stabilization of a target protein upon ligand binding. youtube.com

The table below provides examples of in vitro assays used for thiazole derivatives.

| Assay Type | Target/Pathway | Thiazole Derivative Class | Purpose | Reference |

| Protease-coupled enzyme assay | Pin1 | Thiazole derivatives with oxalic acid group | To measure inhibitory activity (IC50) | nih.gov |

| In vitro COX inhibition assay | COX-1/COX-2 | Thiazole carboxamides | To determine IC50 and selectivity | acs.org |

| Receptor binding and functional assays | Cannabinoid receptors (CB1/CB2) | N-(3-pentylbenzo[d]thiazol-2(3H)-ylidene) carboxamides | To determine Ki and EC50 values | researchgate.net |

| MTT Assay | Various cancer cell lines | Aryl thiazole derivatives | To evaluate cytotoxic activity (IC50) | mdpi.com |

| VEGFR-2 Kinase Assay | VEGFR-2 | Thiazole derivatives | To measure enzyme inhibition (IC50) | mdpi.com |

Once target engagement is confirmed, further investigations are conducted to understand the downstream molecular processes and cellular responses. These studies often involve analyzing changes in cell cycle progression, apoptosis (programmed cell death), and other cellular signaling pathways.

For example, a promising thiazole derivative was found to induce cell cycle arrest and apoptosis in cancer cells. capes.gov.br In another study, a 3-nitrophenylthiazole derivative was shown to cause accumulation of cells in the G1 and G2/M phases of the cell cycle and to induce both early and late apoptosis. mdpi.com The mechanism of action for some anticancer thiazole derivatives has been linked to the inhibition of tubulin polymerization, a critical process for cell division. nih.gov

Thiazole derivatives have been shown to modulate the activity of a wide range of enzymes and receptors, which underlies their diverse pharmacological effects.

Enzyme Inhibition:

Kinases: Many thiazole derivatives have been developed as inhibitors of protein kinases, which are crucial regulators of cell signaling. For example, derivatives have been designed to inhibit VEGFR-2, a key receptor tyrosine kinase in angiogenesis. nih.govmdpi.com Others have been identified as inhibitors of c-Met and protein kinase CK2. rsc.org

Cyclooxygenases (COX): Thiazole carboxamide derivatives have been synthesized and evaluated as inhibitors of COX-1 and COX-2, enzymes involved in inflammation. acs.orgmetu.edu.tr

Peptidyl Prolyl Isomerases: Thiazole derivatives have been identified as inhibitors of Pin1, an enzyme implicated in cancer. nih.gov

Cholinesterases: Certain 2-amino thiazole derivatives have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov

Receptor Modulation:

Cannabinoid Receptors: Thiazole and benzothiazole (B30560) derivatives have been developed as selective agonists for the CB2 receptor, which is involved in inflammatory processes. researchgate.net

AMPA Receptors: Thiazole carboxamide derivatives have been investigated as modulators of GluA2 AMPA receptors, showing potential for the treatment of neurological disorders. nih.gov

The following table presents examples of thiazole derivatives and their effects on specific enzymes and receptors.

| Thiazole Derivative Class | Target Enzyme/Receptor | Biological Effect | Reference |

| 2-Arylthiazolidine-4-carboxylic acid amides (ATCAA) | Tubulin | Inhibition of polymerization | nih.gov |

| Thiazole carboxamides | COX-1/COX-2 | Inhibition of enzyme activity | acs.org |

| 2-Amino-4-arylthiazoles | Carbonic Anhydrase, AChE, BChE | Enzyme inhibition | nih.gov |

| Thiazole carboxamides | GluA2 AMPA Receptors | Negative allosteric modulation | nih.gov |

| Benzothiazole carboxamides | Cannabinoid CB2 Receptor | Agonistic activity | researchgate.net |

Comparative Analysis with Other Thiazole-Based Bioactive Scaffolds in Research

The biological activity of thiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring. The subject of this article, 4-(Ethoxymethyl)-2-methylthiazole, is a 2,4-disubstituted thiazole. To understand its potential bioactivity, it is instructive to compare it with other thiazole scaffolds where substitutions at these positions have been systematically studied.

The substituent at the 2-position of the thiazole ring plays a significant role in modulating the biological activity of the resulting compounds. Research has shown that various groups at this position, ranging from simple alkyls to complex aromatic systems, can lead to a diverse range of pharmacological effects, including antimicrobial and anticancer activities. jptcp.com

The 4-position of the thiazole ring is another key site for structural modification that profoundly impacts biological outcomes. The ethoxymethyl group in 4-(Ethoxymethyl)-2-methylthiazole introduces a flexible, oxygen-containing side chain. This feature can participate in hydrogen bonding and alter the pharmacokinetic profile of the compound.

Studies on other 4-substituted thiazoles have highlighted the importance of this position. For example, the introduction of bulky aromatic rings at the 4-position of thiazolidine-4-carboxylic acid amides has been shown to maintain anti-proliferative activity. nih.gov In another study, the substitution pattern on a phenyl ring at the 4-position of 4-thiazolidinones was crucial for their selectivity as acetylcholinesterase inhibitors. diva-portal.org

The following table provides a comparative overview of different 2,4-disubstituted thiazole scaffolds and their observed biological activities, offering a context for the potential properties of 4-(Ethoxymethyl)-2-methylthiazole.

| Thiazole Scaffold | Substituent at Position 2 | Substituent at Position 4 | Observed Biological Activity |

| 4-(Ethoxymethyl)-2-methylthiazole | Methyl | Ethoxymethyl | Potential for various biological activities based on SAR of related compounds. |

| 2-Arylthiazolidine-4-carboxylic acid amides (ATCAA) | Aryl | Carboxylic acid amide with bulky aromatic group | Antiproliferative activity against melanoma and prostate cancer cells. nih.gov |

| 2,4-Disubstituted Thiazole Derivatives | Various aryl/heteroaryl | Various aryl/heteroaryl | Anticancer activity against Hep-G2 and MDAMB-231 cell lines. jptcp.com |

| 4-Thiazolidinone Derivatives | (Substituted phenyl) | Pendant aliphatic amine | Inhibition of acetylcholinesterase (AChE) from disease-transmitting mosquitoes. diva-portal.org |

| Thiazole-phenylacetic acid derivatives | Phenylacetic acid | Varied | Dual antimicrobial and anti-inflammatory activities. nih.gov |

| 2-(3-Aryl-5-hetaryl-2-pyrazolin-1-yl)-thiazoles | Pyrazoline derivative | Varied | Antibacterial and antifungal activities. nih.gov |

Interactive Data Table

" width="800" height="400" style="border:none;">

The mechanism of action of thiazole derivatives often involves their ability to interact with various biological targets. For instance, some thiazole-containing compounds exert their anticancer effects by inhibiting tubulin polymerization. nih.gov Others have been found to act as inhibitors of specific enzymes, such as acetylcholinesterase or kinases, which are crucial for cell signaling and survival. diva-portal.orgresearchgate.net The diverse biological activities reported for thiazole derivatives suggest that this scaffold can be tailored to interact with a wide range of biological targets. researchgate.net

The structural features of 4-(Ethoxymethyl)-2-methylthiazole, specifically the small alkyl group at position 2 and the flexible, oxygen-containing chain at position 4, suggest that it could potentially interact with targets through a combination of hydrophobic and hydrogen-bonding interactions. Further mechanistic studies would be required to elucidate the precise mode of action and to identify its specific cellular targets.

Advanced Applications and Material Science Research Involving Thiazole Derivatives

Thiazole (B1198619) Derivatives in Organic Electronics and Semiconductor Research

Thiazole and its fused-ring derivatives, such as thiazolothiazole and benzobisthiazole, are integral components in the design of next-generation organic semiconductors. researchgate.net These materials are pivotal for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). researchgate.net

The design of high-performance thiazole-based semiconductors hinges on several key principles aimed at controlling the material's electronic properties and solid-state organization.

Donor-Acceptor (D-A) Architecture : A prevalent strategy involves creating polymers and small molecules with alternating electron-donating and electron-accepting units. The electron-deficient thiazole moiety often serves as the acceptor. rsc.orgnih.gov This architecture reduces the material's bandgap, which is crucial for applications in photovoltaics and transistors. rsc.org

Backbone Planarity and Rigidity : Achieving a high degree of planarity along the conjugated backbone is essential for efficient charge delocalization. nih.gov Fused thiazole systems, like thiazolo[5,4-d]thiazole (B1587360) (TTz), provide a rigid and planar structure that enhances π-conjugation. researchgate.netscientificarchives.com Non-covalent intramolecular interactions, such as S···N interactions, are also strategically used to reduce torsional disorder and enforce a more coplanar backbone, which in turn improves charge transport. acs.orgnih.gov

Tuning Frontier Molecular Orbital (FMO) Levels : The energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate the charge injection and transport properties of a semiconductor. By incorporating highly electron-deficient, imide-functionalized thiazole units, researchers can systematically lower both HOMO and LUMO levels. northwestern.eduacs.org This control allows for the transition from ambipolar (transporting both holes and electrons) to unipolar n-type (electron-transporting) behavior in transistors. northwestern.eduacs.org

Side-Chain Engineering : The alkyl or other functional groups attached to the main polymer chain or small molecule core play a critical role in solubility, processability, and thin-film morphology. Modifying side chains can influence the intermolecular packing (e.g., π-π stacking distance), which is directly related to charge carrier mobility. nih.govrsc.org

Table 1: Design Strategies and Their Effects on Thiazole-Based Semiconductors

| Design Principle | Key Thiazole Moiety Example | Desired Effect | Resulting Property Enhancement |

|---|---|---|---|

| Donor-Acceptor (D-A) Architecture | Thiazole-flanked Diketopyrrolopyrrole | Narrow the energy bandgap | Improved light absorption; tunable electronic properties. nih.gov |

| Backbone Planarity | Thiazolo[5,4-d]thiazole (TTz) | Enhance π-conjugation and delocalization | Higher charge carrier mobility. nih.gov |

| FMO Level Tuning | Imide-functionalized Bithiazole (BTzI) | Lower HOMO/LUMO energy levels | Transition to n-type conductivity; improved air stability. northwestern.eduacs.org |

| Non-Covalent Interactions | Asymmetric Thiazole Placement | Induce S···N interactions to reduce torsion | More ordered molecular structure; higher performance in photovoltaics. acs.orgnih.gov |

In Organic Field-Effect Transistors (OFETs) , thiazole's electron-withdrawing nature helps to lower the LUMO energy level, facilitating easier electron injection and transport. researchgate.net Polymers based on thiazole-flanked diketopyrrolopyrrole have demonstrated impressive ambipolar performance with balanced hole and electron mobilities reaching as high as 1.46 cm² V⁻¹ s⁻¹ and 1.14 cm² V⁻¹ s⁻¹, respectively. nih.gov Ladder-type thiazole-fused polymers, designed for high rigidity, show annealing temperature-dependent performance, with mobilities up to 0.05 cm² V⁻¹ s⁻¹. nih.gov

For Organic Photovoltaics (OPVs) , the ability to tune the bandgap and energy levels is critical. Thiazole-based polymers, particularly those using a D-A design, can achieve low bandgaps suitable for absorbing a broad range of the solar spectrum. acs.orgresearchgate.net Careful molecular design utilizing non-covalent S···N interactions in bithiazole-based polymers has led to more ordered structures and a power conversion efficiency (PCE) of 12.2% in nonfullerene solar cells, highlighting the promise of these materials. acs.org

In Organic Photodiodes (OPDs) , thiazole-based small molecules have been engineered for ultraviolet (UV) selective detection. By tailoring the backbone planarity and conjugation length of thiazolothiazole-based molecules, researchers have created vacuum-deposited active layers that combine a wide bandgap for UV absorption with strong π-π stacking for efficient charge transport. nih.gov These devices show outstanding UV selectivity and high specific detectivity, making them suitable for integration with standard CMOS image sensors. nih.gov

Thiazole derivatives are inherently fluorescent and form the basis of a wide array of luminescent materials. scientificarchives.com Their photophysical properties can be finely tuned through chemical modification, making them suitable for applications ranging from OLEDs to chemical sensors. researchgate.netmdpi.com

The fluorescence of thiazole-based compounds is often linked to their rigid and planar structures, which minimize energy loss through non-radiative pathways. researchgate.net For instance, small molecules based on thiazolo[5,4-d]thiazole (TTz) exhibit fluorescence spanning the entire visible spectrum, from blue to orange-red, depending on their crystal packing and intermolecular interactions. rsc.org This tunability has been harnessed to create crystalline blends for white-light emission. rsc.org

Furthermore, thiazole derivatives are used to construct luminescent metal-organic frameworks (LMOFs). scientificarchives.commdpi.com In these materials, the thiazole-containing organic linkers can act as light-harvesting antennas. mdpi.com The luminescence of these LMOFs can be highly sensitive to the presence of external analytes, such as metal ions or organic pollutants, leading to applications in chemical sensing through fluorescence quenching or enhancement. scientificarchives.comscientificarchives.com

Thiazole Derivatives as Chemical Probes and Imaging Agents

The unique fluorescent properties of thiazole derivatives have been extensively exploited in the development of probes for biological imaging and sensing. nih.govnih.gov These probes are designed to "turn on" or shift their fluorescence upon binding to a specific biomolecule or in response to a change in their local environment.

Thiazole-based probes are designed based on several mechanisms to achieve high sensitivity and specificity for biomolecules like nucleic acids, proteins, and specific amino acids.

Intercalating Dyes : Thiazole Orange (TO) is a classic example of a thiazole-based dye that exhibits a remarkable increase in fluorescence—over a thousand-fold—when it intercalates into the grooves of double-stranded DNA or RNA. mdpi.com In solution, the molecule is non-fluorescent due to intramolecular rotation, but upon binding, this rotation is restricted, leading to a massive "turn-on" fluorescence response. nih.govmdpi.com

Reaction-Based Probes : Probes can be designed to undergo a specific chemical reaction with a target molecule, leading to a change in fluorescence. For example, fluorescent probes for detecting biothiols like cysteine (Cys) have been developed. researchgate.net A benzo[d]thiazole probe equipped with acrylate (B77674) groups shows virtually no fluorescence on its own but experiences a 4725-fold enhancement upon reaction with Cys. researchgate.net

FRET Systems : Förster Resonance Energy Transfer (FRET) systems often employ a thiazole derivative as either a donor or acceptor dye. Probes can be designed as hairpin-like structures where a thiazole dye (e.g., Thiazole Orange) and an acceptor dye are in close proximity, leading to quenching. mdpi.com Upon binding to a target nucleic acid sequence, the hairpin opens, separating the dyes and restoring the fluorescence of the thiazole donor. mdpi.com

The high sensitivity and specificity of thiazole-based probes make them invaluable tools for modern biological research.

In biosensing , these probes enable the detection of specific analytes with very low detection limits. For instance, LMOFs containing thiazolo[5,4-d]thiazole units have been used as highly selective and sensitive sensors for environmental contaminants like heavy metal ions and toxic anions in water, with detection achieved through fluorescence quenching. scientificarchives.com Reaction-based probes can detect cysteine with a limit as low as 32.6 nM. researchgate.net

In advanced cellular imaging , the cell permeability of small-molecule thiazole probes allows for the visualization of subcellular structures and dynamic processes in living cells. ibs.re.krmdpi.com Probes have been designed to selectively label and image plasma membranes, providing insights into the complex functions of cell membranes. nih.gov Benzothiazole-based probes have been successfully used for imaging specific ions like Cu²⁺ and Zn²⁺ within living cells, demonstrating low cytotoxicity and excellent cell permeability. nih.gov Furthermore, bimodal fluorescence-Raman probes targeted to lipid droplets have been developed, allowing for correlative imaging that provides both fluorescent localization and a detailed chemical map of the organelle. mdpi.com

Future Directions and Emerging Research Avenues for 4 Ethoxymethyl 2 Methylthiazole Chemistry

Innovations in Sustainable and Green Synthetic Methodologies for Thiazole (B1198619) Derivatives

The chemical industry's shift towards sustainability is profoundly influencing the synthesis of thiazole derivatives. Researchers are actively developing greener and more efficient methods to construct the thiazole core, moving away from traditional, often harsh, synthetic routes. A primary focus is on the development of one-pot reactions and multicomponent strategies. These approaches enhance efficiency by reducing the number of synthetic steps, minimizing solvent use, and decreasing waste generation. The use of alternative energy sources, such as microwave irradiation and ultrasound, is also being explored to accelerate reaction times and improve yields.

Furthermore, the principles of green chemistry are being applied through the use of environmentally benign solvents, such as water or bio-based solvents, and the development of reusable catalysts. Heterogeneous catalysts, for instance, offer the advantage of easy separation from the reaction mixture, allowing for their recycling and reuse, which is both economically and environmentally beneficial. These innovations are not only aimed at reducing the environmental footprint of thiazole synthesis but also at making the processes more cost-effective and scalable for industrial applications.

Integration of Advanced Computational and Experimental Approaches in Molecular Design and Discovery

The convergence of computational modeling and experimental techniques has revolutionized the process of molecular design and discovery for thiazole-based compounds. In silico methods, such as molecular docking and virtual screening, allow for the rapid assessment of vast libraries of virtual thiazole derivatives against specific biological targets. This computational prescreening helps to prioritize compounds with the highest potential for desired activity, thereby streamlining the subsequent experimental validation process.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are also pivotal in this integrated approach. By establishing a mathematical correlation between the chemical structure and the biological activity or physical properties of thiazole compounds, these models enable the predictive design of novel molecules with optimized characteristics. The insights gained from computational studies guide the synthesis of a smaller, more focused set of compounds for experimental testing, significantly accelerating the discovery pipeline and reducing research and development costs. This synergistic cycle of computational prediction and experimental verification is a cornerstone of modern drug discovery and materials science.

Exploration of Novel Biological Targets and Therapeutic Modalities for Thiazole Scaffolds

The thiazole scaffold is a well-established "privileged structure" in medicinal chemistry, known for its presence in a variety of bioactive molecules. Current research is expanding the therapeutic horizons of thiazole derivatives by exploring novel biological targets and innovative therapeutic modalities. Scientists are investigating the potential of thiazole-based compounds to modulate challenging targets such as protein-protein interactions and to act as inhibitors for a range of enzymes implicated in diseases like cancer, inflammation, and infectious diseases.

Beyond direct therapeutic intervention, thiazole scaffolds are being developed for diagnostic purposes. By functionalizing the thiazole ring with imaging agents or reporter groups, researchers are creating molecular probes for the detection and monitoring of disease biomarkers. This opens up new avenues for early diagnosis and personalized medicine. The inherent chemical versatility of the thiazole ring allows for extensive structural modifications, enabling the fine-tuning of its pharmacological profile to interact with a diverse array of biological systems. This adaptability ensures that thiazole derivatives will continue to be a rich source of new therapeutic and diagnostic agents.

Development of Next-Generation Thiazole-Based Functional Materials and Technologies

The unique electronic and photophysical properties of the thiazole ring make it an attractive building block for the development of advanced functional materials. In the realm of materials science, researchers are harnessing these properties to create novel materials for a wide range of technological applications. Thiazole-containing polymers and small molecules are being investigated for their use in organic electronics, including organic light-emitting diodes (OLEDs), solar cells, and transistors.

The ability of the nitrogen and sulfur atoms in the thiazole ring to coordinate with metal ions is being exploited in the design of chemosensors for environmental monitoring and medical diagnostics. These sensors can detect the presence of specific metal ions or other analytes with high sensitivity and selectivity. Furthermore, the incorporation of the thiazole moiety into polymer backbones can enhance the thermal stability, conductivity, and other physical properties of the resulting materials, leading to the development of high-performance plastics and coatings. The ongoing exploration of thiazole-based materials promises to yield next-generation technologies with improved efficiency, durability, and functionality.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(Ethoxymethyl)-2-methylthiazole, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis of thiazole derivatives typically involves cyclization reactions using α-halo ketones and thioureas or thioamides. For example, in , phenylthiazole compounds were synthesized via reactions between bromoacetophenone derivatives and aminoguanidine hydrochloride under LiCl catalysis in ethanol. To optimize yields, parameters such as solvent polarity (e.g., ethanol vs. DMSO), catalyst loading (e.g., LiCl), and reaction time (e.g., 12–18 hours) should be systematically tested. Thermal conditions (reflux vs. room temperature) also influence cyclization efficiency. Monitoring via TLC or HPLC can help identify intermediate formation and reaction completion .

Q. Which spectroscopic techniques are most reliable for characterizing 4-(Ethoxymethyl)-2-methylthiazole, and how should data interpretation be approached?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the thiazole ring structure and substituents. For instance, in , ¹H NMR data resolved thiazole proton environments (e.g., methyl groups at δ 2.5–2.7 ppm and ethoxymethyl protons at δ 3.4–4.0 ppm). Infrared (IR) spectroscopy identifies functional groups like C=N (1650–1600 cm⁻¹) and C-S (700–600 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight. Elemental analysis (C, H, N) should match calculated values within ±0.3% to confirm purity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of 4-(Ethoxymethyl)-2-methylthiazole derivatives?

- Methodological Answer : SAR studies require systematic modification of substituents. For example:

- Ethoxymethyl group : Replace with methoxymethyl or propoxymethyl to assess alkyl chain length effects.

- Thiazole core : Introduce electron-withdrawing (e.g., nitro) or donating (e.g., amino) groups at the 4- or 5-positions.

Biological assays (e.g., antimicrobial, anticancer) should follow standardized protocols (e.g., MIC assays in ). Computational tools like molecular docking (as in ) can predict binding affinities to targets like bacterial enzymes or kinases. Dose-response curves and toxicity profiling (e.g., IC₅₀ values) are essential for prioritizing lead compounds .

Q. What strategies resolve contradictions in spectral data or elemental analysis during structural validation?

- Methodological Answer : Discrepancies may arise from impurities or tautomerism. For example:

- NMR anomalies : Use 2D NMR (COSY, HSQC) to confirm connectivity. Dynamic effects (e.g., rotational barriers in ethoxymethyl groups) can split signals; variable-temperature NMR may clarify this.

- Elemental analysis mismatches : Recrystallize the compound using solvents like ethanol/water (as in ) to remove residual salts or solvents. Combustion analysis should be repeated in triplicate. If inconsistencies persist, alternative synthesis routes (e.g., protecting group strategies) may improve purity .

Q. How can reaction mechanisms for thiazole formation be elucidated, particularly when unexpected byproducts are observed?

- Methodological Answer : Mechanistic studies require trapping intermediates or isotopic labeling. For example, highlights unexpected pyrazole formation via phenylhydrazine reactions, suggesting competing cyclization pathways. Kinetic studies (e.g., varying reagent stoichiometry) and DFT calculations can map energy barriers for pathways like Hantzsch thiazole synthesis vs. alternative heterocycle formation. LC-MS monitoring of reaction aliquots at different timepoints can identify transient intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.